

# scandium-aluminum alloys vs. titanium alloys for aerospace applications

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## Aerospace Materials Face-Off: Scandium-Aluminum vs. Titanium Alloys

A Comparative Guide for Researchers and Materials Scientists

In the relentless pursuit of lighter, stronger, and more durable materials for aerospace applications, two alloy families have emerged as frontrunners: **scandium**-aluminum (Sc-Al) and titanium alloys. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection for critical aerospace components. We delve into their mechanical properties, corrosion resistance, and weldability, offering detailed insights into the experimental protocols used for their evaluation.

## **Executive Summary**

Titanium alloys, particularly Ti-6Al-4V, have long been the gold standard in the aerospace industry due to their exceptional strength-to-weight ratio, corrosion resistance, and high-temperature performance.[1][2] However, the advent of **scandium**-aluminum alloys, such as the additively manufactured Scalmalloy®, presents a compelling alternative. These alloys offer comparable, and in some cases superior, specific strength, excellent weldability, and significant weight savings.[3][4] The choice between these advanced materials often hinges on the specific application requirements, including operating temperature, structural load, and manufacturing complexity.



#### **Quantitative Performance Data**

The following tables summarize the key mechanical and physical properties of representative **scandium**-aluminum and titanium alloys used in aerospace applications. The data has been compiled from various material datasheets and research publications.

Table 1: Mechanical and Physical Properties at Room Temperature

Property	Scalmalloy® (Al-Mg-Sc) (Heat Treated)	Ti-6Al-4V (Grade 5) (Annealed)
Density	~2.70 g/cm <sup>3</sup> [4]	4.43 g/cm <sup>3</sup> [2]
Yield Strength (Rp0.2%)	465 ± 10 MPa[4]	825-895 MPa[1]
Tensile Strength (Rm)	480 ± 15 MPa[4]	900-1100 MPa[2]
Elongation at Break (A)	9 ± 3 %[4]	14-21% (orientation dependent)[5]
Modulus of Elasticity	70 ± 5 GPa[4]	114 GPa[6]
Fatigue Strength (10 <sup>7</sup> cycles)	~200 MPa[7]	400-700 MPa (smooth specimen)[1]

Table 2: Comparative Performance Characteristics



Characteristic	Scandium-Aluminum Alloys	Titanium Alloys
Specific Strength	Very High[3]	High[1]
Corrosion Resistance	Excellent[4][8]	Exceptional[1][2]
Weldability	Excellent[3][4]	Good (requires special procedures)
High-Temperature Performance	Stable up to ~250°C[3]	Service temperatures up to ~350°C[1]
Machinability	Good (similar to other Al alloys)[3]	Difficult
Cost	High (due to scandium)	High

#### **Experimental Protocols**

The data presented in this guide is derived from standardized testing methodologies. Below are summaries of the key experimental protocols used to evaluate the performance of these aerospace alloys.

### Tensile Testing (ASTM E8/E8M)

This standard test method determines the fundamental mechanical properties of metallic materials.[9][10]

- Specimen Preparation: Test specimens, often in a "dog-bone" shape, are meticulously machined from the alloy material according to the dimensions specified in the standard.[11]
   [12]
- Test Procedure: The specimen is mounted in a universal testing machine and subjected to a controlled uniaxial tensile force until it fractures.[12]
- Data Acquisition: During the test, the applied load and the elongation of the specimen are continuously measured. This data is used to generate a stress-strain curve.



• Key Properties Determined: From the stress-strain curve, critical properties such as yield strength, ultimate tensile strength, and elongation at break are determined.[9]

#### **Fatigue Testing (ASTM E466)**

This practice outlines the procedure for conducting axial force-controlled, constant amplitude fatigue tests on metallic materials to determine their fatigue strength.[8][13]

- Specimen Preparation: Unnotched or notched specimens are prepared with a specific surface finish to ensure consistency and avoid premature failure due to surface defects.[14]
- Test Procedure: The specimen is subjected to a cyclic (sinusoidal) axial load of a constant amplitude. The test is continued until the specimen fails or a predetermined number of cycles is reached.[13]
- Data Analysis: The maximum stress level is plotted against the number of cycles to failure (S-N curve) to determine the fatigue limit or fatigue strength at a specific number of cycles.[8]

#### **Corrosion Testing**

Exfoliation Corrosion (ASTM G34): This test method is used to determine the susceptibility of high-strength 2XXX and 7XXX series aluminum alloys to exfoliation corrosion.[1]

- Procedure: Specimens are continuously immersed in a corrosive solution for a specified period (e.g., 48-96 hours).[15]
- Evaluation: The specimens are then visually examined and rated based on the degree of blistering and delamination of the metal surface.[1]

Modified Salt Spray (Fog) Testing (ASTM G85): This practice provides several modified salt spray test procedures for evaluating the corrosion resistance of metals and coatings.[6]

Procedure: This test involves exposing specimens to a salt fog in a closed chamber. The
ASTM G85 standard includes several annexes that modify the basic salt spray test to better
simulate specific corrosive environments, such as those containing acetic acid or sulfur
dioxide, and may include cyclic wet/dry conditions.[16][17]



 Evaluation: After exposure, the specimens are evaluated for the extent of corrosion, such as pitting, blistering, and weight loss.

#### Visualizing the Science Behind the Performance

The superior properties of **scandium**-aluminum alloys are rooted in their unique microstructural characteristics, which are a direct result of the addition of **scandium**. The following diagrams illustrate the key mechanisms and a modern manufacturing workflow for these advanced materials.



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Mechanism of grain refinement in Al-Sc alloys.

The addition of **scandium** to aluminum alloys leads to the formation of primary Al3Sc particles during solidification. These particles act as potent nucleation sites for aluminum grains, resulting in a significantly finer and more uniform grain structure, which enhances the alloy's strength and toughness.[18][19]



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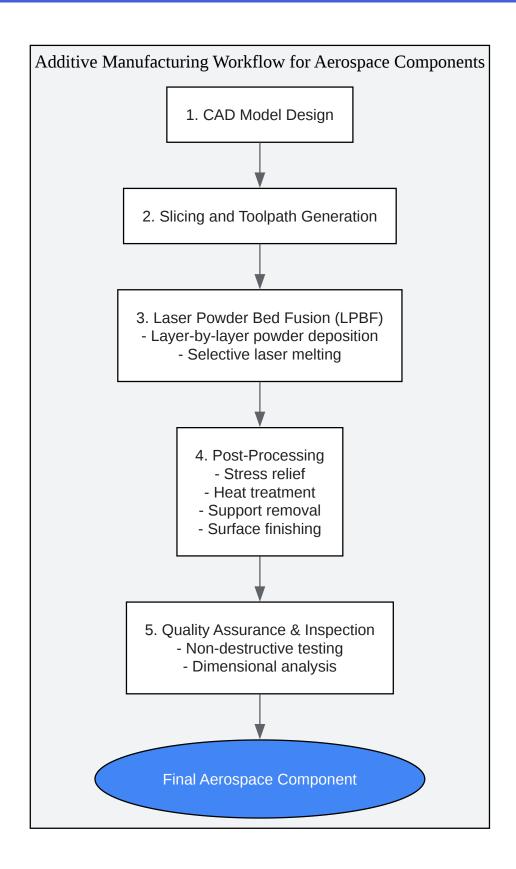




Precipitation hardening in Al-Sc alloys.

Through a three-step heat treatment process—solution treatment, quenching, and aging—fine, coherent Al3Sc precipitates are formed within the aluminum matrix. These precipitates act as obstacles to the movement of dislocations, which are defects in the crystal lattice, thereby significantly increasing the strength and hardness of the alloy.[20][21]





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Additive manufacturing workflow for Sc-Al alloys.



Additive manufacturing, particularly laser powder bed fusion (LPBF), is a key enabling technology for producing complex and lightweight components from **scandium**-aluminum alloys like Scalmalloy®.[22][23] This process allows for optimized designs that take full advantage of the material's high specific strength.

#### Conclusion

The choice between **scandium**-aluminum and titanium alloys for aerospace applications is a nuanced one, with each material offering distinct advantages. Titanium alloys remain a top choice for high-temperature applications and components requiring the utmost in fatigue resistance. However, **scandium**-aluminum alloys, particularly those produced via additive manufacturing, are rapidly gaining traction due to their remarkable specific strength, superior weldability, and potential for significant weight reduction in structurally critical components.[24] [25] As the aerospace industry continues to push the boundaries of performance and efficiency, a thorough understanding of the properties and processing of these advanced materials, as outlined in this guide, is essential for informed material selection and innovative design. The ongoing development of new Sc-Al alloy compositions and manufacturing techniques promises to further enhance their capabilities, making them an increasingly important material in the future of aerospace engineering.

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